

4-Oxocyclohexanecarbaldehyde: A Comprehensive Technical Guide for Drug Development Professionals

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Compound of Interest

Compound Name: 4-Oxocyclohexanecarbaldehyde

Cat. No.: B1338460

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Introduction

In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful design and synthesis of novel therapeutic agents. **4-Oxocyclohexanecarbaldehyde**, a bifunctional organic molecule, has emerged as a particularly valuable scaffold. Its cyclohexane core, decorated with both a ketone and an aldehyde, offers a unique combination of conformational rigidity and reactive handles for chemical elaboration. This guide provides an in-depth technical overview of **4-Oxocyclohexanecarbaldehyde**, tailored for researchers, scientists, and drug development professionals. We will delve into its molecular structure, physicochemical properties, synthesis, and reactivity, with a strong emphasis on its application in the construction of complex, drug-like molecules.

Part 1: Molecular Structure and Physicochemical Properties

Core Molecular Identity

The fundamental molecular identity of **4-Oxocyclohexanecarbaldehyde** is defined by its chemical formula and systematic nomenclature.

- Molecular Formula: $C_7H_{10}O_2$ [\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

- IUPAC Name: 4-oxocyclohexane-1-carbaldehyde[1][2]
- Common Synonyms: 4-Formylcyclohexanone, Cyclohexanone-4-carboxaldehyde[1][3][4]
- CAS Number: 96184-81-5[1][2][3][5]

Structural Elucidation and Conformational Analysis

The molecular structure of **4-Oxocyclohexanecarbaldehyde** consists of a cyclohexane ring substituted with a formyl group (-CHO) at the 1-position and a carbonyl group (=O) at the 4-position. The cyclohexane ring predominantly adopts a chair conformation to minimize steric strain. This leads to the possibility of cis and trans isomers, depending on the relative orientation of the substituents. The trans isomer, where the formyl group and the axial hydrogen at the 1-position are on opposite sides of the ring, is generally the more thermodynamically stable and, therefore, the more common isomer.

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physicochemical properties and spectroscopic data is crucial for the effective use of **4-Oxocyclohexanecarbaldehyde** in synthesis and analysis.

Property	Value	Reference(s)
Molecular Weight	126.15 g/mol	[1][2][4]
Appearance	Colorless to light yellow liquid	[3]
Boiling Point	223.4 ± 33.0 °C at 760 mmHg	[5]
Density	1.2 ± 0.1 g/cm ³	[5]
Flash Point	80.8 ± 22.4 °C	[5]
¹ H NMR	The aldehyde proton (CHO) typically appears as a singlet around δ 9.7 ppm. The protons on the cyclohexane ring will show complex splitting patterns in the region of δ 1.5-3.0 ppm.	[6]
¹³ C NMR	The aldehyde carbonyl carbon resonates around δ 204 ppm, while the ketone carbonyl carbon is found near δ 210 ppm. The carbons of the cyclohexane ring appear in the δ 25-50 ppm range.	[6]
IR Spectroscopy	Strong, characteristic C=O stretching absorptions are observed for both the ketone (around 1715 cm ⁻¹) and the aldehyde (around 1730 cm ⁻¹).	

Part 2: Synthesis and Reactivity

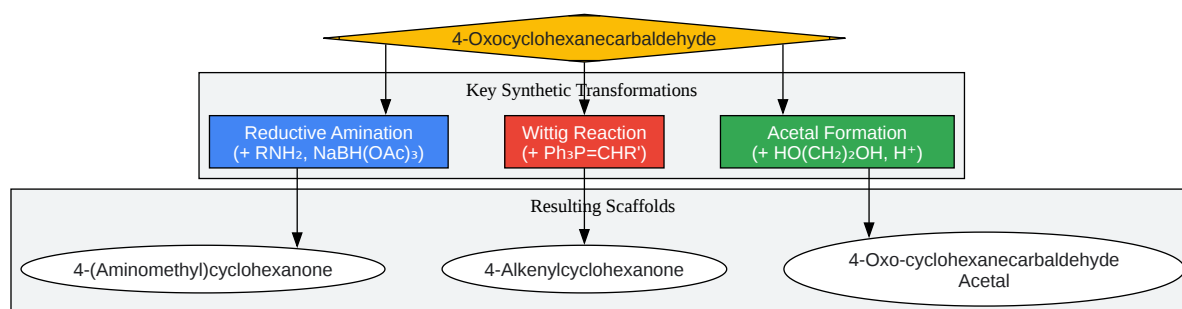
Synthetic Protocols

The synthesis of **4-Oxocyclohexanecarbaldehyde** can be achieved through various routes. A prevalent and reliable method involves the ozonolysis of 4-vinylcyclohexene. This method is

advantageous due to the ready availability of the starting material and the high efficiency of the reaction.

Experimental Protocol: Ozonolysis of 4-Vinylcyclohexene

- **Reaction Setup:** A solution of 4-vinylcyclohexene in a suitable solvent, typically dichloromethane (DCM) or a methanol/DCM mixture, is cooled to $-78\text{ }^{\circ}\text{C}$ in a three-neck flask equipped with a gas inlet tube, a magnetic stirrer, and a gas outlet bubbler.
- **Ozonolysis:** A stream of ozone gas is bubbled through the solution. The reaction is monitored by the persistence of the characteristic blue color of ozone, indicating the complete consumption of the starting material.
- **Quenching:** Excess ozone is removed by purging the solution with a stream of nitrogen or argon.
- **Reductive Workup:** A reducing agent, such as dimethyl sulfide (DMS) or triphenylphosphine (TPP), is added to the cold solution. The reaction mixture is then allowed to warm to room temperature slowly. This step cleaves the intermediate ozonide to yield the desired dicarbonyl compound.
- **Purification:** The crude product is purified by silica gel column chromatography to afford pure **4-Oxocyclohexanecarbaldehyde**.



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